2-(Bromomethyl)piperidine
Overview
Description
2-(Bromomethyl)piperidine is a useful research compound. Its molecular formula is C6H12BrN and its molecular weight is 178.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ring Contraction of Piperidines
3-Methoxypiperidines can be converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide, involving a rare conversion from piperidines to pyrrolidines through an intermediate bicyclic aziridinium ion (Tehrani et al., 2000).
Synthesis of 2-(Methoxycarbonyl)indolizidine
2-(Bromomethyl)piperidine hydrobromide's conjugate addition to alkyl acrylates leads to novel compounds, including 2-(methoxycarbonyl)indolizidine, highlighting its utility in synthesizing complex organic structures (D’hooghe et al., 2009).
Cyclic Organophosphorus Compounds
The reaction of 2α-Chloro(or bromo)-5β-chloromethyl(or bromomethyl)-5α-methyl-2β-oxo-1,3,2-dioxaphosphorinan with piperidine yields specific organophosphorus compounds, indicating its role in synthesizing specialized chemical structures (Edmundson & Mitchell, 1968).
Synthesis of 4,4 Disubstituted Piperidines
2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine has been used in the synthesis of 4,4 disubstituted piperidines, which have applications in neuroleptics and other pharmacological fields (Huybrechts & Hoornaert, 1981).
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(phenoxymethyl)piperidines, synthesized for use as δ receptor ligands, show promise in tomographic studies of σ receptors in vivo, indicating their potential in medical imaging and pharmacology (Waterhouse et al., 1997).
Psychotherapeutic Potential of Piperidine
Piperidine's antagonistic effects on psychotomimetic properties of certain compounds suggest its potential as an endogenous psychotropic agent in psychiatric treatment (Abood et al., 1961).
Pharmaceutical Building Block Diversification
An electrochemical method for cyanation of secondary piperidines demonstrates the value of these compounds in synthesizing pharmaceutical building blocks (Lennox et al., 2018).
Inhibition of Enteropathogenicity by Piperidine
Piperidine, derived from cadaverine, significantly reduces Salmonella typhimurium invasion into intestinal epithelium and could be useful in antimicrobial strategies (Köhler et al., 2002).
Enhancing Antibiotic Efficacy
Piperine, derived from piperidine, in combination with antibiotics like ciprofloxacin, can significantly enhance their efficacy against bacterial strains such as Staphylococcus aureus (Khan et al., 2006).
CO2 Absorption Characteristics
The reaction of CO2 with piperidine and its derivatives has significant implications in carbon capture technologies, demonstrating the environmental applications of these compounds (Robinson et al., 2011).
Properties
IUPAC Name |
2-(bromomethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBJMXNLNZPKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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